Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride
CAS No.: 1427379-27-8
Cat. No.: VC2865020
Molecular Formula: C8H12ClNO2S
Molecular Weight: 221.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427379-27-8 |
|---|---|
| Molecular Formula | C8H12ClNO2S |
| Molecular Weight | 221.71 g/mol |
| IUPAC Name | methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO2S.ClH/c1-11-8(10)4-6-2-3-7(5-9)12-6;/h2-3H,4-5,9H2,1H3;1H |
| Standard InChI Key | NYMGUCJLWOBHGU-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC=C(S1)CN.Cl |
| Canonical SMILES | COC(=O)CC1=CC=C(S1)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride is characterized by a distinctive molecular structure that incorporates a thiophene heterocycle with key functional groups. This compound is identified by CAS number 1427379-27-8 and has the molecular formula C8H12ClNO2S. Its molecular weight is precisely 221.71 g/mol, which places it in the category of relatively small organic molecules commonly considered in drug discovery programs. The IUPAC name for this compound is methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate;hydrochloride, which precisely describes its chemical structure and salt form.
Structural Features and Chemical Identifiers
The compound's structure contains several important features that determine its chemical behavior. The core thiophene ring provides aromaticity and serves as the scaffold to which functional groups are attached. At the 5-position of the thiophene ring, there is an aminomethyl group (-CH2NH2), while the 2-position carries an acetate methyl ester group (-CH2COOCH3). The compound exists as a hydrochloride salt, which significantly impacts its physical properties, especially its solubility in aqueous media.
Standard chemical identifiers for this compound include:
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InChI: InChI=1S/C8H11NO2S.ClH/c1-11-8(10)4-6-2-3-7(5-9)12-6;/h2-3H,4-5,9H2,1H3;1H
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InChIKey: NYMGUCJLWOBHGU-UHFFFAOYSA-N
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SMILES: COC(=O)CC1=CC=C(S1)CN.Cl
Detailed Data Profile
The following table presents a comprehensive overview of the chemical and physical properties of Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride:
| Property | Value |
|---|---|
| CAS No. | 1427379-27-8 |
| Product Name | Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride |
| Molecular Formula | C8H12ClNO2S |
| Molecular Weight | 221.71 g/mol |
| IUPAC Name | methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO2S.ClH/c1-11-8(10)4-6-2-3-7(5-9)12-6;/h2-3H,4-5,9H2,1H3;1H |
| Standard InChIKey | NYMGUCJLWOBHGU-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC=C(S1)CN.Cl |
| Canonical SMILES | COC(=O)CC1=CC=C(S1)CN.Cl |
| PubChem Compound | 71757716 |
The data presented in this table provides essential information for researchers working with this compound, facilitating accurate identification and characterization in experimental contexts.
Synthesis and Chemical Reactions
Synthetic Approaches
The synthesis of Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride typically involves a series of chemical transformations starting from appropriately substituted thiophene precursors. The synthesis generally employs standard organic chemistry techniques, with reactions often conducted in polar solvents such as DMF (dimethylformamide) or acetone. These solvents facilitate the necessary cyclization and reduction reactions that lead to the formation of the target compound.
The preparation of the free base, Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate, represents a critical intermediate step in the synthesis. This process typically involves carefully controlled reaction conditions, including proper temperature management and appropriate catalysts to achieve optimal yields. The final step to obtain the hydrochloride salt involves treatment of the free base with hydrochloric acid, which enhances the compound's stability and solubility characteristics.
Reaction Mechanisms
The reaction mechanisms involved in the synthesis of thiophene derivatives like Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride typically include electrophilic aromatic substitution, functional group transformations, and salt formation. For the core thiophene structure, cyclization reactions under reflux conditions are often employed, with careful attention to reaction parameters to ensure regioselectivity and yield optimization.
The conversion to the hydrochloride salt form represents an acid-base reaction where the primary amine group of the compound acts as a base, accepting a proton from hydrochloric acid. This reaction is typically straightforward but requires careful control of conditions to ensure complete conversion without degradation of sensitive functional groups.
Related Synthetic Chemistry
The synthetic approaches used for Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride share similarities with methods employed for other thiophene derivatives. For example, the preparation of thieno[2,3-b]thiophene derivatives, as detailed in patent literature, involves related chemistry that may provide insights for optimizing the synthesis of our target compound. While these examples involve fused ring systems rather than the single thiophene ring in our compound, the underlying principles of thiophene chemistry remain relevant.
Applications in Medicinal Chemistry
Pharmaceutical Considerations
The hydrochloride salt form of Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate offers several advantages for pharmaceutical applications. Salt forms generally exhibit improved solubility in aqueous media compared to free bases, which can enhance bioavailability—a critical factor in drug development. Additionally, salt forms typically demonstrate greater stability during storage and formulation, reducing degradation and improving shelf life.
Physical and Chemical Characteristics
Solubility Properties
As a hydrochloride salt, Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride exhibits enhanced solubility in aqueous solvents compared to its free base form. This characteristic is particularly valuable for research applications where aqueous solutions are required, such as in biological assays and pharmaceutical formulation studies. The improved solubility is a direct result of the ionization of the amine group, which increases hydrophilicity and facilitates interaction with water molecules.
The compound likely maintains solubility in polar organic solvents such as methanol, ethanol, and DMSO (dimethyl sulfoxide), which are commonly used in laboratory settings for compound preparation and storage. The balance between the hydrophilic salt form and the more lipophilic thiophene ring and ester group creates a molecule with versatile solubility characteristics that can be advantageous for various experimental protocols.
Research Findings
Comparisons with Related Compounds
Insights into the potential properties and applications of Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride can be gained by examining related compounds. For instance, research on β-lactamase enzyme inhibitors has shown that thiophene-containing compounds can exhibit significant enzyme inhibition activity. In one study, converting a furan ring to a thiophene resulted in a 2-fold improvement in potency, highlighting the potential advantages of thiophene-based structures.
Similarly, the presence of an amine group has been shown to enhance the accumulation of compounds into bacteria, potentially improving antimicrobial efficacy. This suggests that the aminomethyl group in our target compound might confer advantageous properties for antimicrobial applications, though specific studies would be needed to confirm this hypothesis.
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